Factor Xa Inhibition: Thioether‑Bridged Thiophene Analog vs. Phenyl Analog
The parent patent for thioether‑substituted benzamides describes compounds that exhibit 'exceptionally strong inhibition of Factor Xa in combination with weak hERG binding' [1]. Within this series, the thiophene‑containing variant (the target compound) is expected to maintain the core pharmacophoric interactions of the thioether‑benzamide backbone while modulating lipophilicity and electronic properties through the sulfur heteroatom compared to the phenyl analog (CAS 1021069‑73‑7) . The phenyl analog differs only by the replacement of thiophene with a benzene ring, yet similar heterocycle‑to‑phenyl switches in Factor Xa programs have been shown to alter Ki by >10‑fold [2].
| Evidence Dimension | Factor Xa inhibitory potency (class‑level expectation) |
|---|---|
| Target Compound Data | Potent Factor Xa inhibition (class characteristic; absolute Ki not publicly reported for this specific compound) |
| Comparator Or Baseline | 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069‑73‑7): Factor Xa activity not separately reported; structurally analogous compounds in the same patent exhibit Ki values in the low nanomolar range [1] |
| Quantified Difference | Not directly quantified; thiophene substitution is expected to modulate potency and physicochemical properties relative to phenyl |
| Conditions | In vitro Factor Xa enzymatic assay; recombinant human Factor Xa; chromogenic substrate |
Why This Matters
Procurement of the incorrect analog (phenyl instead of thiophene) could lead to a potency shift that compromises assay sensitivity or in vivo efficacy, underscoring the need for the exact thiophene‑bearing compound.
- [1] Zhu B, Goldman EA, Huang W, Zhang P. Thioether-substituted benzamides as inhibitors of Factor Xa. US Patent US7022695B2. Filed October 5, 2004, and issued April 4, 2006. View Source
- [2] Zhu B, Goldman EA, Huang W, Zhang P. Benzamides and related inhibitors of factor Xa. US Patent US6376515B1. Issued April 23, 2002. View Source
